molecular formula C22H25ClN2O2 B11232694 1-(4-chlorophenyl)-N-[4-(morpholin-4-yl)phenyl]cyclopentanecarboxamide

1-(4-chlorophenyl)-N-[4-(morpholin-4-yl)phenyl]cyclopentanecarboxamide

Cat. No.: B11232694
M. Wt: 384.9 g/mol
InChI Key: UEYPFNSYBYEYNQ-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-[4-(morpholin-4-yl)phenyl]cyclopentane-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a morpholinyl group, and a cyclopentane carboxamide moiety. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-N-[4-(morpholin-4-yl)phenyl]cyclopentane-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl Intermediate: The synthesis begins with the chlorination of a phenyl ring to form the 4-chlorophenyl intermediate.

    Introduction of the Morpholinyl Group:

    Cyclopentane Carboxamide Formation: The final step involves the formation of the cyclopentane carboxamide moiety through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-N-[4-(morpholin-4-yl)phenyl]cyclopentane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-chlorophenyl)-N-[4-(morpholin-4-yl)phenyl]cyclopentane-1-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-[4-(morpholin-4-yl)phenyl]cyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorophenyl)-3-morpholin-4-yl-urea: Shares the chlorophenyl and morpholinyl groups but differs in the urea moiety.

    (4-chlorophenyl)(5,5-dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)methanone: Contains the chlorophenyl group but has a different phosphinate structure.

Uniqueness

1-(4-chlorophenyl)-N-[4-(morpholin-4-yl)phenyl]cyclopentane-1-carboxamide is unique due to its specific combination of functional groups and its cyclopentane carboxamide structure

Properties

Molecular Formula

C22H25ClN2O2

Molecular Weight

384.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-(4-morpholin-4-ylphenyl)cyclopentane-1-carboxamide

InChI

InChI=1S/C22H25ClN2O2/c23-18-5-3-17(4-6-18)22(11-1-2-12-22)21(26)24-19-7-9-20(10-8-19)25-13-15-27-16-14-25/h3-10H,1-2,11-16H2,(H,24,26)

InChI Key

UEYPFNSYBYEYNQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)N4CCOCC4

Origin of Product

United States

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